REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12]([OH:14])=[O:13])[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+]>CO.[Pd]>[CH:5]1([C:8]2([C:12]([OH:14])=[O:13])[CH2:11][CH2:10][CH2:9]2)[CH2:4][CH2:3][CH2:2][CH2:7][CH2:6]1 |f:1.2|
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Name
|
|
Quantity
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2.04 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=C1)C1(CCC1)C(=O)O
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Name
|
|
Quantity
|
0.875 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
is hydrogenated at room temperature
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Type
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CUSTOM
|
Details
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The catalyst is removed by filtration over Hyflo
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Type
|
ADDITION
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Details
|
the filtrate is charged with 0.20 g of Nishimura's catalyst
|
Type
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CUSTOM
|
Details
|
is hydrogenated at room temperature
|
Type
|
WAIT
|
Details
|
4 bar for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration over Hyflo
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |